

Spectroscopic Profile of L-Leucine Benzyl Ester p-Toluenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **L-Leucine benzyl ester p-toluenesulfonate**, a key intermediate in peptide synthesis and drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and logical workflows.

Core Spectroscopic Data

The structural integrity and purity of **L-Leucine benzyl ester p-toluenesulfonate** are confirmed through the following spectroscopic techniques. The quantitative data is summarized below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound. The following tables present the chemical shifts (δ) in parts per million (ppm) for the 1 H and 13 C nuclei.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.70	d	2H	Ar-H (Toluenesulfonate)
7.35	m	5H	Ar-H (Benzyl)
7.12	d	2H	Ar-H (Toluenesulfonate)
5.18	S	2H	-CH₂-Ph
4.10	t	1H	α-CH
2.30	S	3H	Ar-CH₃
1.75	m	1H	у-СН
1.60	m	2H	β-CH ₂
0.90	d	6H	δ-СН₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
171.5	C=O (Ester)
144.0	Ar-C (Toluenesulfonate, C-SO₃)
140.5	Ar-C (Toluenesulfonate, C-CH₃)
135.2	Ar-C (Benzyl, C-CH ₂)
129.0	Ar-CH (Toluenesulfonate)
128.6	Ar-CH (Benzyl)
128.4	Ar-CH (Benzyl)
128.2	Ar-CH (Benzyl)
125.8	Ar-CH (Toluenesulfonate)
67.5	-CH ₂ -Ph
52.0	α-CH
40.0	β-CH ₂
24.5	у-СН
22.5	δ-CH ₃
21.8	δ-CH ₃
21.0	Ar-CH₃

Infrared (IR) Spectroscopy

The functional groups present in **L-Leucine benzyl ester p-toluenesulfonate** are identified by their characteristic absorption bands in the IR spectrum.[1]

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3034	Medium	Aromatic C-H Stretch
2959	Strong	Aliphatic C-H Stretch
1745	Strong	C=O Stretch (Ester)
1600	Medium	Aromatic C=C Stretch
1498	Medium	Aromatic C=C Stretch
1215	Strong	S=O Stretch (Sulfonate)
1160	Strong	S=O Stretch (Sulfonate)
1124	Strong	C-O Stretch (Ester)
1034	Strong	S-O Stretch (Sulfonate)
1010	Strong	S-O Stretch (Sulfonate)
817	Strong	Aromatic C-H Bend (p-substituted)
682	Strong	Aromatic C-H Bend
566	Strong	O-S-O Bend (Sulfonate)

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The data presented here corresponds to the L-Leucine benzyl ester cation.

Table 4: Mass Spectrometry Data

m/z	Relative Abundance (%)	Assignment
222.15	100	[M+H]+ (L-Leucine benzyl ester)
131.10	40	[M - C ₇ H ₇ O] ⁺
91.05	85	[C ₇ H ₇]+ (Tropylium ion)
86.10	60	[C ₅ H ₁₂ N] ⁺

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data.

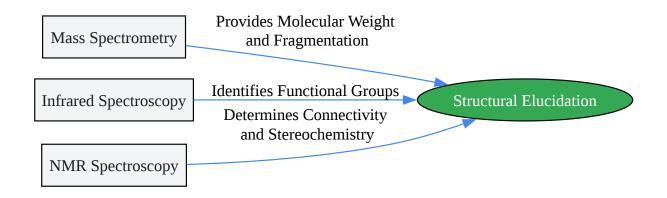
NMR Spectroscopy

A sample of **L-Leucine benzyl ester p-toluenesulfonate** was dissolved in Deuterated Dimethyl Sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra were recorded on a Bruker 400 MHz spectrometer. Chemical shifts were referenced to the residual solvent peak.

IR Spectroscopy

The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[1] A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry


The mass spectrum was acquired using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid and introduced into the ESI source via direct infusion. The data was acquired in positive ion mode.

Logical Workflow and Data Interpretation

The combined spectroscopic data provides a complete picture of the **L-Leucine benzyl ester p-toluenesulfonate** molecule. The workflow for structural elucidation follows a logical

progression:

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Data Interpretation.

The molecular ion peak in the mass spectrum confirms the molecular weight of the L-leucine benzyl ester cation. The IR spectrum clearly indicates the presence of the ester, aromatic rings, and the sulfonate group. Finally, the ¹H and ¹³C NMR spectra provide the detailed connectivity of the atoms, allowing for the complete assignment of the molecular structure. The integration and multiplicity patterns in the ¹H NMR spectrum are consistent with the proposed structure, and the chemical shifts in both ¹H and ¹³C NMR are in agreement with expected values for the respective functional groups and electronic environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. L-Leucine Benzyl Ester p-Toluenesulfonate | 1738-77-8 | >98.0%(HPLC)(T) | L0195 | TCI-SEJINCI [sejinci.co.kr]
- To cite this document: BenchChem. [Spectroscopic Profile of L-Leucine Benzyl Ester p-Toluenesulfonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b555005#spectroscopic-data-nmr-ir-ms-of-l-leucine-benzyl-ester-p-toluenesulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com